molecular formula C11H10N2O2 B1676669 Tolimidone CAS No. 41964-07-2

Tolimidone

Cat. No. B1676669
CAS RN: 41964-07-2
M. Wt: 202.21 g/mol
InChI Key: HJQILFPVRNHTIG-UHFFFAOYSA-N
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Description

Tolimidone is a potent and specific first-in-class activator of lyn kinase that promotes insulin sensitization and lipid regulation . It is a novel, clinical stage drug candidate for the treatment of Type 2 Diabetes and Nonalcoholic Steatohepatitis (NASH) .


Synthesis Analysis

Tolimidone was originally developed by Pfizer for the treatment of gastric ulcers . The synthesis of Tolimidone involves the reaction of compounds of formulas 6 and 5 to obtain the intermediate of formula 4, followed by Vilsmeir reaction to obtain the aldehyde intermediate of formula 3 . The intermediate of formula 3 and urea are refluxed with agitation under the condition of sodium ethoxide/ethanol to obtain the sodium salt of formula 2 .


Molecular Structure Analysis

Tolimidone has a molecular formula of C11H10N2O2 . Its average mass is 202.209 Da and its mono-isotopic mass is 202.074234 Da .


Chemical Reactions Analysis

Tolimidone significantly increases adipocyte differentiation and adiponectin production . It elicits a dose-dependent potentiation of the insulin response .


Physical And Chemical Properties Analysis

Tolimidone has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 56.3±0.5 cm3 . It has 4 H bond acceptors and 1 H bond donor .

Scientific Research Applications

MLR-1023 as a Novel Insulin Sensitizer in Type 2 Diabetes Mellitus

Tolimidone, under the name MLR-1023, has been repurposed as a novel oral insulin sensitizer for type 2 diabetes patients. Its effects are mediated by selective activation of Lyn kinase. Clinical studies have shown that MLR-1023, at a dose of 100-mg once daily for 4 weeks, significantly reduces postprandial glucose area under the curve following a mixed meal tolerance test. This suggests its potential as a safe and well-tolerated treatment option in type 2 diabetes management (Lee et al., 2020).

Tolimidone as an Insulin Receptor Potentiator

MLR-1023 (Tolimidone) has been identified as an allosteric Lyn kinase activator that potentiates the glucose-lowering activity of insulin. In animal models of type 2 diabetes, MLR-1023 showed a rapid-onset and durable glucose-lowering effect, reduction in HbA1c levels, and preservation of pancreatic β-cells. Its efficacy was found to be equivalent to rosiglitazone, with a faster onset of action and without causing weight gain. These findings indicate MLR-1023's potential as an insulin receptor-potentiating agent for diabetes treatment (Ochman et al., 2012).

Drug Repurposing and Phenotypic Screening

The chemical origins of Tolimidone as MLR-1023 highlight its journey in drug repurposing. Initially evaluated by Pfizer for gastric ulcer disease, it was later repurposed for its novel applications in diabetes treatment. This reflects the importance of high-quality in vivo phenotypic screening platforms in drug repositioning and the potential of existing compounds for new therapeutic uses (Lipinski & Reaume, 2020).

Safety And Hazards

Tolimidone has been exposed to approximately 700 patients in other indications . It is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Biodexa Pharmaceuticals has acquired an exclusive worldwide license to develop and commercialize Tolimidone . The company plans to initiate a Phase II clinical program of Tolimidone in Type 1 Diabetes . Tolimidone offers the exciting potential to radically improve disease management for millions of Type-1 diabetes patients .

properties

IUPAC Name

5-(3-methylphenoxy)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQILFPVRNHTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194786
Record name Tolimidone
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolimidone

CAS RN

41964-07-2
Record name 5-(3-Methylphenoxy)-2(1H)-pyrimidinone
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Record name Tolimidone [USAN:INN]
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Record name Tolimidone
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Record name TOLIMIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
AR Ochman, CA Lipinski, JA Handler… - … of Pharmacology and …, 2012 - ASPET
MLR-1023 [Tolimidone; CP-26154; 2(1H)-pyrimidinone, 5-(3-methylphenoxy)] is an allosteric Lyn kinase activator that reduces blood glucose levels in mice subjected to an oral glucose …
Number of citations: 46 jpet.aspetjournals.org
Y Ding, C Li, Y Zhang, P Ma, T Zhao, D Che… - Food and Chemical …, 2020 - Elsevier
… Quercetin (200 μM) and Lyn inhibitors (Bafetinib, 10 μM) inhibit the activity of Lyn kinase, and quercetin can reduce the activation of Lyn kinase by Lyn agonist (Tolimidone, 10 μM). …
Number of citations: 47 www.sciencedirect.com
CA Lipinski, AG Reaume - Bioorganic & Medicinal Chemistry, 2020 - Elsevier
… Tolimidone to the USAN council. CP-26154 was a first in class compound so it did not have to follow naming rules set by a precursor first in class compound. The Tolimidone … Tolimidone …
Number of citations: 10 www.sciencedirect.com
MK Lee, SG Kim, E Watkins, MK Moon, SY Rhee… - Journal of Diabetes and …, 2020 - Elsevier
Aim MLR-1023, called Tolimidone when evaluated unsuccessfully by Pfizer for gastric ulcer disease, has been repurposed as a novel oral insulin sensitizer with its effects mediated by …
Number of citations: 13 www.sciencedirect.com
X Wang, J Ni, Y You, G Feng, S Zhang, W Bao… - The EMBO …, 2021 - embopress.org
… Caco-2 cell monolayers on transwell membranes were treated with or without Tolimidone (10 μM) for 24 h. FITC dextran was added to these cells (top of the membrane). After 2 h, FITC-…
Number of citations: 20 www.embopress.org
PK Vora, RR Somani, MH Jain - Mini-Reviews in Organic …, 2016 - ingentaconnect.com
… eg, Tolimidone also Nnown as MLR1023 (in type II diabetes). … Later, in silico studies, tolimidone showed a better therapeutic potential towards typeY2 diabeY tes, Table 1. …
Number of citations: 9 www.ingentaconnect.com
KS Johansson, DP Sonne, FK Knop… - Expert Opinion on …, 2020 - Taylor & Francis
… No Lyn-kinase activators are on the market, but one (Tolimidone from Melior Pharmaceuticals) is presently in phase II development [Citation99]. Tolimidone was originally developed for …
Number of citations: 8 www.tandfonline.com
CJ Rebello, AA Coulter, AG Reaume, W Cong… - Pharmaceuticals, 2021 - mdpi.com
… We examined the actions underlying the effects of an insulin sensitizer, tolimidone (MLR-1023) and investigated its effects on body weight. Diet-induced obesity (CD1/ICR) and type 2 …
Number of citations: 3 www.mdpi.com
G Mingrone, L Castagneto-Gissey… - The Journal of Clinical …, 2022 - academic.oup.com
… Tolimidone stimulates Lyn protein, which is a member of the Src family of intracellular membrane-… Tolimidone enhances insulin sensitivity and its action is insulin dependent (64). …
Number of citations: 5 academic.oup.com
D Tang, C Wang, Z Gu, J Li, L Jin, J Li, Z Wang… - Phytomedicine, 2023 - Elsevier
… Similarly, we also found strong interactions between Lyn and tolimidone with a K D value 34.4 fM, and between Fyn and saracatinib with a K D value 1.02 pM (Fig. 5C–F). It could be …
Number of citations: 4 www.sciencedirect.com

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